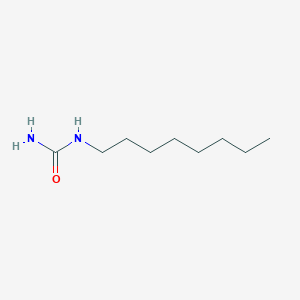

Octylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

octylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBIDOUCHSVOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175932 | |

| Record name | Urea, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-10-3 | |

| Record name | N-Octylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-octylurea molecular weight and formula C9H20N2O

Physicochemical Profile, Synthetic Methodologies, and Applications in Drug Development

Executive Summary

N-Octylurea (1-Octylurea; CAS 2158-10-3) represents a critical model compound in the study of amphiphilic interactions and hydrogen-bond-mediated self-assembly. Possessing a polar urea headgroup (

Part 1: Physicochemical Characterization

The utility of N-octylurea stems from its distinct amphiphilicity. Unlike symmetric ureas (e.g., 1,3-dioctylurea), the mono-substituted nature of N-octylurea creates a significant dipole moment and allows for specific "head-to-tail" or "head-to-head" crystalline packing arrangements that mimic lipid bilayer interactions.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Description | Contextual Significance |

| IUPAC Name | 1-Octylurea | Mono-substituted urea derivative.[1] |

| CAS Registry | 2158-10-3 | Primary identifier for regulatory filing. |

| Formula | - | |

| Molecular Weight | 172.27 g/mol | Low MW facilitates high molarity in solution studies. |

| Melting Point | ~92–96°C (Typical) | Note: Homologous series trend (Hexylurea ~75°C; Decylurea ~105°C). |

| Solubility (Water) | Low (< 1 mg/mL) | Driven by the hydrophobic effect of the |

| Solubility (Organic) | High (EtOH, DMSO, | Soluble in polar aprotic and protic organic solvents. |

| LogP (Oct/Wat) | ~2.4 – 2.9 | Ideal range for modeling membrane permeability. |

| H-Bond Donors | 2 (Primary & Secondary Amine) | Critical for supramolecular tape formation. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Acts as the nucleation point for crystallization. |

Part 2: Synthetic Protocols & Causality

While N-octylurea can be synthesized via the reaction of octyl isocyanate with ammonia, that route involves highly toxic isocyanates and requires strict moisture control. The Cyanate Method (a modification of the Wöhler synthesis) is the preferred laboratory protocol due to its safety profile, cost-effectiveness, and high yield.

The Cyanate Method: Mechanistic Logic

This reaction relies on the in situ generation of isocyanic acid (

Reaction Equation:

Experimental Workflow

-

Safety Precaution: Perform in a fume hood. Octylamine is corrosive; Cyanates are toxic if acidified without ventilation (potential

gas evolution).

-

Reagent Preparation: Dissolve Octylamine (1.0 eq) in dilute hydrochloric acid or acetic acid.

-

Why: The amine must be solubilized, but the reaction requires the free amine to attack

. The pH is critical; too acidic, and the amine is fully protonated (

-

-

Cyanate Addition: Add Potassium Cyanate (KOCN, 1.2 eq) dissolved in water slowly to the amine solution at 30–40°C.

-

Why: Slow addition prevents the rapid polymerization of isocyanic acid into cyanuric acid (a common impurity).

-

-

Heating & Rearrangement: Heat the mixture to 50–60°C for 1 hour, then cool to room temperature.

-

Why: Promotes the nucleophilic attack and ensures the urea precipitates out (urea derivatives are less soluble in water than the starting amine salts).

-

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).

-

Why: Removes unreacted salts (KCl) and any cyanuric acid byproducts.

-

Visualization: Synthetic Logic Flow

Figure 1: Step-by-step synthetic pathway for N-octylurea via the Cyanate Method, highlighting critical process controls.

Part 3: Structural Dynamics & Supramolecular Assembly

In drug development, N-octylurea is not merely an intermediate; it is a supramolecular synthon . The urea moiety is unique because it contains two hydrogen bond donors (

The Urea Tape Motif

N-Octylurea molecules self-assemble into "ribbons" or "tapes" in the solid state and in non-polar solvents.

-

Mechanism: The carbonyl oxygen of Molecule A accepts hydrogen bonds from the

groups of Molecule B. -

Significance: This mimics the backbone interactions in proteins (alpha-helices) and is used to study how hydrophobic tails (the octyl chain) disrupt or stabilize these networks.

Visualization: Hydrogen Bonding Network

Figure 2: Supramolecular assembly showing the 'Urea Tape' motif driven by hydrogen bonding, stabilized by hydrophobic tail packing.

Part 4: Applications in Drug Development

Permeability & Lipophilicity Modeling

With a LogP of ~2.4, N-octylurea falls into the "sweet spot" of drug-like lipophilicity (Lipinski's Rule of 5). It is used as a probe to calibrate:

-

Immobilized Artificial Membranes (IAM): Researchers use N-octylurea to validate chromatographic retention times against known permeability data.

-

Skin Permeation Enhancers: Urea is a known keratolytic (skin softener). N-octylurea serves as a model to study how adding an alkyl chain affects the disruption of the stratum corneum lipid bilayer compared to urea itself.

Solubility Enhancement (Hydrotrope Mechanism)

N-Octylurea acts as a hydrotrope. At high concentrations, it prevents the aggregation of poorly soluble drugs by interfering with water structure and providing hydrophobic regions for the drug to associate with, without forming traditional micelles.

Analytical Marker

In HPLC method development for urea-based herbicides (e.g., Diuron, Linuron), N-octylurea is often used as an internal standard or a retention time marker due to its stability and distinct UV absorption profile (low wavelength, ~200-210 nm, due to the carbonyl

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200490, N-Octylurea. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Octylurea Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

-

Organic Syntheses. Arylureas I. Cyanate Method. (General procedure adapted for alkyl ureas). Coll. Vol. 4, p.49. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Urea, N-octyl-.[3] Retrieved from [Link][3]

Sources

self-assembly mechanisms of N-octylurea in solution

An In-Depth Technical Guide to the Self-Assembly Mechanisms of N-Octylurea in Solution

Preamble: The Dichotomous Nature of N-Octylurea

N-octylurea stands as a quintessential example of a simple amphiphile, a molecule possessing two distinct and contrasting personalities. At one end, a hydrophilic urea headgroup, and at the other, a lipophilic octyl tail. This duality is the cornerstone of its rich and complex behavior in solution. The urea group, with its planar structure, is a powerhouse for forming directional, non-covalent bonds.[1][2] It features a carbonyl oxygen atom that acts as a hydrogen bond acceptor and two N-H groups that serve as hydrogen bond donors.[1] This configuration is ideal for creating robust, linear hydrogen-bonded networks.[2][3] In stark contrast, the eight-carbon alkyl chain shuns polar environments, driving aggregation to minimize its contact with solvents like water—a phenomenon governed by the hydrophobic effect.[4][5] Understanding the interplay between these two forces is critical to predicting and controlling the self-assembly process, which is fundamental in fields ranging from supramolecular materials to drug delivery systems.

Part 1: The Primary Driving Force: Urea Headgroup and Hydrogen Bonding

The self-assembly of N-octylurea is initiated and directed primarily by the powerful and specific interactions of its urea headgroup. Unlike simple electrostatic or van der Waals forces, hydrogen bonds are highly directional, which imparts a significant degree of order to the resulting assemblies.

The planarity of the urea moiety facilitates the formation of well-organized, one-dimensional tapes or chains.[1][2] In these arrangements, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from the N-H groups of two adjacent molecules. This creates a bifurcated hydrogen bond that is exceptionally stable and cooperative, leading to the formation of extended supramolecular polymers.[6] This ordered sequence of N-H···O=C interactions is the fundamental structural motif that underpins the larger architectures N-octylurea can form.

The causality behind this choice of interaction is energetic favorability. By forming these intermolecular hydrogen bonds, the system achieves a lower energy state compared to individual, solvated urea headgroups, particularly in non-polar or weakly polar solvents where competition from the solvent for hydrogen bonding is minimal.[3]

Caption: Directional hydrogen bonds between N-octylurea monomers.

Part 2: The Secondary Driving Force: The Octyl Tail and the Hydrophobic Effect

While hydrogen bonding provides the directional "glue," the hydrophobic effect is the powerful, albeit less specific, force that drives the aggregation of the octyl tails, particularly in aqueous solutions. The hydrophobic effect is not an attractive force between non-polar chains but rather an entropic effect originating from the properties of the surrounding water molecules.[5]

Water molecules form a highly ordered, cage-like structure around a non-polar solute. This ordering represents a decrease in the entropy (disorder) of the system, which is thermodynamically unfavorable. To maximize entropy, the system forces the non-polar alkyl chains to aggregate, minimizing the total surface area exposed to water and releasing the ordered water molecules back into the bulk solvent.[5] This process is a primary driver for the formation of micelles and other aggregates with a non-polar core.[5][7] The micellization process is therefore considered to be primarily entropy-driven.[3][8]

The concentration at which this aggregation begins to occur is a critical parameter known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC). Below the CAC, N-octylurea exists predominantly as solvated monomers. Above the CAC, monomers are in equilibrium with the self-assembled structures.

Part 3: Synergistic Assembly: From Chains to Supramolecular Architectures

The true complexity and elegance of N-octylurea self-assembly emerge from the synergy between hydrogen bonding and hydrophobic interactions. The final morphology of the aggregate—be it spherical micelles, cylindrical rods, twisted ribbons, or extensive gel networks—is determined by the delicate balance of these forces, which is highly sensitive to the solution environment (e.g., solvent polarity, temperature, and concentration).[9]

-

In Aqueous Solution: The hydrophobic effect dominates. The octyl chains collapse to form a non-polar core, while the hydrophilic urea headgroups form a shell at the interface with water. The directional hydrogen bonding between the headgroups then organizes this shell, potentially leading to elongated or non-spherical structures like rods or ribbons, rather than simple spherical micelles.[9]

-

In Non-Polar Organic Solvents: The roles are reversed. The primary driving force is the strong, directional hydrogen bonding between urea headgroups, which seek to shield themselves from the non-polar solvent.[3] The alkyl chains are now solvated by the organic medium and provide steric stabilization, preventing uncontrolled precipitation and enabling the formation of long, well-defined fibers that can entangle to form a supramolecular gel.[10][11]

Caption: Hierarchical self-assembly of N-octylurea in solution.

Part 4: A Practical Guide to Characterization

Key Experimental Questions & Corresponding Techniques

| Experimental Question | Primary Technique(s) | Causality & Insights Provided |

| 1. At what concentration does assembly occur? | Fluorescence Spectroscopy, Surface Tensiometry | Fluorescence: A solvatochromic probe (e.g., pyrene) partitions into the hydrophobic core of the aggregates, causing a measurable shift in its emission spectrum. The inflection point of this shift versus concentration marks the CAC. Surface Tensiometry: Amphiphilic monomers populate the air-water interface, reducing surface tension. At the CAC, monomers form aggregates in the bulk, and the surface tension plateaus. |

| 2. What are the size and shape of the aggregates? | Dynamic Light Scattering (DLS), Small-Angle X-ray/Neutron Scattering (SAXS/SANS), Cryo-Transmission Electron Microscopy (Cryo-TEM) | DLS: Measures the hydrodynamic radius of particles in solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. SAXS/SANS: Provides detailed information on the average size, shape, and internal structure of the aggregates in solution. Cryo-TEM: Allows for direct visualization of the aggregate morphology (e.g., spheres, ribbons, fibers) by flash-freezing the sample in its native state.[9] |

| 3. What intermolecular forces are involved? | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | FTIR: Formation of N-H···O=C hydrogen bonds causes a red-shift (lower wavenumber) in the C=O stretching frequency and changes in the N-H stretching bands, providing direct evidence of this interaction.[3] ¹H NMR: Protons involved in hydrogen bonding (e.g., N-H protons) experience a change in their chemical environment upon aggregation, typically resulting in a downfield shift and line broadening.[12] |

| 4. What are the thermodynamics of the process? | Isothermal Titration Calorimetry (ITC) | ITC: Directly measures the heat released or absorbed during the aggregation process as a function of concentration. This allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of micellization, revealing whether the process is enthalpy- or entropy-driven.[13] |

Experimental Workflow Protocol

The following workflow provides a logical and self-validating sequence for characterizing the self-assembly of N-octylurea.

Caption: A logical workflow for investigating self-assembly.

References

-

Ishii, R., et al. (2021). Self-assembly of Urea Derivatives into Supramolecular Gels. Journal of Synthetic Organic Chemistry, Japan, 79(3), 224-234. [Link]

-

Kimura, S., & Yamanaka, M. (2020). Self-assembly of Urea Derivatives into Supramolecular Gels. Yakugaku Zasshi, 140(1), 25-34. [Link]

-

Stumpe, M. C., & Grubmüller, H. (2007). Aqueous urea solutions: structure, energetics, and urea aggregation. The Journal of Physical Chemistry B, 111(22), 6220-6228. [Link]

-

Tsuchida, K., et al. (2021). Tuning of Morphology by Chirality in Self-Assembled Structures of Bis(Urea) Amphiphiles in Water. Chemistry, 27(1), 1-8. [Link]

-

Miyakubo, K., & Takeda, S. (2002). Molecular Dynamics of Octyl Urea Crystals Analyzed by Solid-state NMR. Magnetic Resonance in Chemistry, 40(13), S111-S117. [Link]

-

Le Ouay, B., et al. (2016). Oligo-Urea with No Alkylene Unit Self-Assembles into Rod-Like Objects in Water. Angewandte Chemie International Edition, 55(21), 6331-6335. [Link]

-

Georgiev, G., et al. (2014). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Journal of Molecular Structure, 1076, 470-479. [Link]

-

Kimura, S., & Yamanaka, M. (2020). Self-assembly of Urea Derivatives into Supramolecular Gels. ResearchGate. [Link]

-

Yamanaka, M., et al. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry – A European Journal, 26(72), 17354-17371. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 200490, N-Octylurea. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10229388. [Link]

-

Jones, M. N., & Piercy, J. (1972). Effect of urea on thermodynamics of micellization. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1839-1847. [Link]

-

Sivanandam, V., & Paul, S. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. The Journal of Chemical Physics, 155(14), 145102. [Link]

-

Schick, M. J. (1964). THE EFFECT OF UREA ON HYDROPHOBIC BONDS: THE CRITICAL MICELLE CONCENTRATION OF n-DODECYLTRIMETHYLAMMONIUM BROMIDE IN AQUEOUS SOLUTIONS OF UREA. Journal of the American Chemical Society, 86(14), 3334-3337. [Link]

-

Zheng, W., et al. (2014). Effect of urea concentration on aggregation of amyloidogenic hexapeptides (NFGAIL). The Journal of Physical Chemistry B, 118(1), 53-62. [Link]

-

Wikipedia contributors. (2023). Thermodynamics of micellization. Wikipedia. [Link]

-

Van der Mee, M. A. J., et al. (2008). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Macromolecules, 41(14), 5404-5410. [Link]

-

Ma, Y., et al. (2017). Molecular structures of alkyl tertiary amine ureas (a-f). ResearchGate. [Link]

-

Picazo, O., et al. (2021). Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. ChemRxiv. [Link]

-

Evans, J. D., & Sumby, C. J. (2017). Crystallographic investigation into the self-assembly, guest binding, and flexibility of urea functionalised metal-organic frameworks. ResearchGate. [Link]

-

Sivanandam, V., & Paul, S. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Urea-induced supramolecular self-assembly strategy to synthesize wrinkled porous carbon nitride nanosheets for highly-efficient visible-light photocatalytic degradation. Dalton Transactions, 50(26), 9140-9148. [Link]

-

Zhang, Y., et al. (2021). Vinylogous Urea—Urethane Vitrimers: Accelerating and Inhibiting Network Dynamics through Hydrogen Bonding. Angewandte Chemie International Edition, 60(38), 20901-20908. [Link]

-

Costas, M., et al. (2009). Effect of NaCl on the Self-Aggregation of n-Octyl β-d-Thioglucopyranoside in Aqueous Medium. ResearchGate. [Link]

-

McGhee, B., et al. (2021). The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. Langmuir, 37(28), 8569-8576. [Link]

-

Birkefeld, A., et al. (2013). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Magnetic Resonance in Chemistry, 51(8), 453-465. [Link]

-

Naumov, P., et al. (2007). Hydrogen-Bonded Networks Based on Cobalt(II), Nickel(II), and Zinc(II) Complexes of N,N'-Diethylurea. ResearchGate. [Link]

-

IIT Roorkee. (2015). Thermodynamics of Micellization (CHE). YouTube. [Link]

-

Basavaraj, M. G., et al. (2014). Fluorescence by self-assembly: autofluorescent peptide vesicles and fibers. Analyst, 139(12), 3125-3132. [Link]

-

The Organic Chemistry Tutor. (2023). What is the H—N—H bond angle in urea?. YouTube. [Link]

-

Yu, H., et al. (2005). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1717(1), 1-8. [Link]

-

Zaichikov, A. M., & Golubev, M. V. (2018). Effect of Urea on the Thermodynamics of Hexadecyltrimethylammonium Bromide Micelle Formation in Aqueous Solutions. ResearchGate. [Link]

Sources

- 1. Self-assembly of Urea Derivatives into Supramolecular Gels [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous urea solutions: structure, energetics, and urea aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment [mdpi.com]

- 7. Effect of urea on thermodynamics of micellization - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. Fluorescence by self-assembly: autofluorescent peptide vesicles and fibers - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Tuning of Morphology by Chirality in Self-Assembled Structures of Bis(Urea) Amphiphiles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-assembly of Urea Derivatives into Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Engineering of Mono-Alkyl Ureas: From Molecular Architecture to Pharmaceutical Organogels

Executive Summary

This technical guide analyzes the supramolecular behavior of mono-alkyl ureas (

Molecular Architecture & H-Bonding Motifs[1][2][3]

The efficacy of mono-alkyl ureas as supramolecular building blocks stems from their ability to act as anisotropic synthons. The urea functionality provides a rigid hydrogen-bonding array, while the alkyl tail dictates solubility and hydrophobic packing.

The -Urea Tape Motif

The primary driving force for assembly is the formation of the

-

Donors: Two protons on the primary amine (

) and one on the secondary amine ( -

Acceptor: The carbonyl oxygen (

).

In mono-alkyl ureas, the dominant motif is the formation of bifurcated hydrogen bonds where the carbonyl oxygen accepts two protons from adjacent urea units. This results in a one-dimensional ribbon known as the

Graphviz Visualization: Hierarchical Assembly

The following diagram illustrates the transition from monomeric species to the supramolecular network.

Figure 1: Hierarchical self-assembly pathway of mono-alkyl ureas from solvated monomers to macroscopic organogels.

Thermodynamics of Self-Assembly

Understanding the thermodynamics is critical for controlling gelation temperature (

Enthalpy-Entropy Compensation

The assembly process is governed by the Gibbs free energy equation:

-

Enthalpic Gain (

): Driven by the formation of strong intermolecular N-H···O hydrogen bonds (approx. 20–25 kJ/mol per bond). The "urea tape" is enthalpically favored over solvation. -

Entropic Loss (

): The ordering of molecules into a rigid lattice reduces conformational entropy. -

The Hydrophobic Effect: For long alkyl chains (

and above), the expulsion of solvent molecules from the vicinity of the alkyl tails contributes a positive entropic factor (solvent release), stabilizing the assembly.

Solvent Influence

The choice of solvent dictates the assembly pathway. In polar protic solvents (e.g., water, methanol), solvent molecules compete for H-bonding sites, often disrupting the

Experimental Protocols

Green Synthesis of Mono-Alkyl Ureas

Objective: Synthesize high-purity n-octyl urea without toxic isocyanate intermediates, suitable for pharmaceutical use.

Mechanism: Nucleophilic addition of an alkyl amine to cyanic acid (generated in situ from potassium cyanate).

Protocol:

-

Reagents: Dissolve n-octylamine (10 mmol) in distilled water (30 mL) containing HCl (10 mmol). The solution should be slightly acidic (pH 5-6).

-

Addition: Dissolve Potassium Cyanate (KOCN, 12 mmol) in minimal water (10 mL). Add this dropwise to the amine solution at 35°C with vigorous stirring.

-

Reaction: A white precipitate will form immediately. Stir for 2 hours.

-

Note: The slight excess of KOCN ensures complete conversion of the amine.

-

-

Work-up: Filter the precipitate. Wash 3x with cold water to remove residual salts (KCl).

-

Purification: Recrystallize from ethanol/water (9:1). Dry under vacuum at 40°C.

Validation: Yield should be >85%. Melting point for n-octyl urea: ~98°C.

Gelation Characterization Workflow

The following workflow defines the Critical Gel Concentration (CGC) and thermal stability.

Figure 2: "Inverted Test Tube" method for determining Critical Gel Concentration (CGC).

Spectroscopic Characterization

To confirm the formation of the supramolecular network, FTIR is the primary tool. The shift in carbonyl and amine stretches provides direct evidence of H-bonding.[1]

Table 1: Diagnostic FTIR Shifts for Mono-Alkyl Ureas

| Vibrational Mode | Free/Monomeric ( | H-Bonded Aggregate ( | Structural Insight |

| N-H Stretch ( | 3400 – 3500 | 3320 – 3340 | Formation of H-bond network. |

| C=O Stretch (Amide I) | 1680 – 1690 | 1620 – 1640 | Strong polarization of C=O due to bifurcated H-bonding (Urea Tape). |

| N-H Bend (Amide II) | 1550 – 1570 | 1575 – 1590 | Restriction of N-H bending due to rigid lattice locking. |

Technical Note: A sharp peak at ~1625

Pharmaceutical Applications

Mono-alkyl urea organogels are increasingly relevant in transdermal and subcutaneous drug delivery due to their biocompatibility (urea is a metabolite) and ability to immobilize pharmaceutically acceptable oils (e.g., isopropyl myristate, vegetable oils).

Mechanism of Release

The drug release from these matrices follows non-Fickian diffusion, controlled by the erosion of the supramolecular fibers.

-

Sol-Gel Transition: The gel is thixotropic. It can be injected as a liquid (under shear) and recovers its gel state in situ, forming a depot.

-

Lipophilic Drugs: Highly soluble in the oil phase; release is retarded by the tortuosity of the urea fiber network.

-

Hydrophilic Drugs: Can be incorporated via inverse micelles if water is added (microemulsion-based organogels or "MBGs").

Co-Crystal Engineering

Beyond gels, mono-alkyl ureas act as co-formers for Active Pharmaceutical Ingredients (APIs). The urea moiety can H-bond with carboxylic acid or pyridine groups on APIs (e.g., Ibuprofen, Carbamazepine), modifying their solubility and bioavailability without altering the pharmacophore.

References

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

-

Tiwari, L., et al. (2018).[2] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[2][3][4][5] Royal Society of Chemistry Advances. Link

-

Steed, J. W. (2011). Supramolecular gel chemistry: developments over the last decade. Chemical Communications. Link

-

Weiss, R. G. (2014). The past, present, and future of molecular gels. Journal of the American Chemical Society. Link

-

Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery.[6][7][8][9][10] Journal of Controlled Release. Link

Sources

- 1. arxiv.org [arxiv.org]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

- 7. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. pjmhsonline.com [pjmhsonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Recrystallization Solvents for High-Purity 1-Octylurea

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 1-octylurea.

) CAS: 2158-10-3[1][2]Abstract & Strategic Rationale

1-Octylurea is a critical amphiphilic intermediate used in the synthesis of surfactants, supramolecular assemblies, and pharmaceutical carbamates. Its structure—comprising a hydrophobic octyl tail and a hydrophilic urea head—presents a unique purification challenge.[1][3][4] Standard non-polar solvents (e.g., hexane) fail to dissolve the urea head effectively, while highly polar solvents (e.g., cold water) repel the octyl tail.[1]

This guide details a binary solvent recrystallization system that exploits this amphiphilicity. By leveraging the temperature-dependent solubility differential in aqueous ethanol, researchers can achieve purities exceeding 99% with defined crystal morphology, avoiding the common pitfall of "oiling out."

Solvent Selection Logic: The Amphiphilic Balance

The purification strategy rests on balancing the competing solubilities of the molecule's two distinct domains.[3][4]

Mechanistic Insight[1][5]

-

Hydrophobic Tail (

): Requires organic solvation (Ethanol, Methanol, Ethyl Acetate).[1] -

Polar Head (

): Requires hydrogen-bonding capability (Water, Alcohols).[1] -

The Conflict: Single solvents often fail.[3][4] Water is too polar (insoluble at room temp), while Toluene is too non-polar (urea head aggregates).[1][4]

Selected Solvent System: Aqueous Ethanol

-

Ethanol (Solvent A): Dissolves the entire molecule at elevated temperatures.[1][3][4]

-

Water (Solvent B): Acts as the "anti-solvent" to drastically reduce solubility as temperature drops, forcing orderly crystal lattice formation.[1][3][4]

Decision Matrix for Solvents

| Solvent System | Suitability | Mechanism | Risk Profile |

| Ethanol / Water | Optimal | High | Low.[1] Standard binary system.[1][3][4] |

| Ethyl Acetate | Alternative | Moderate solubility; good for removing polar impurities.[3][4] | Medium. Yield loss if too much solvent used.[1][3][4] |

| Acetonitrile | Specific | Good for very high purity, anhydrous requirements.[3][4] | High. Toxicity and cost.[1][3][4] |

| Water (Pure) | Poor | Insoluble at ambient; requires boiling to dissolve (oiling risk).[1][4] | High. Oiling out is probable.[1][3][4][5] |

Visualization: Solubility & Workflow Logic

Figure 1: Amphiphilic Solubility Logic

This diagram illustrates the molecular interactions driving the solvent choice.[3][4]

Caption: Figure 1.[1] The dual-solvation mechanism where hot ethanol dissolves the amphiphile, and water acts as a selective anti-solvent for the octyl tail upon cooling.

Detailed Experimental Protocol

Objective: Purify crude 1-octylurea to >99% purity. Target Melting Point: 99–101°C.[1][3][4]

Materials

-

Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.

Step-by-Step Procedure

Phase 1: Dissolution

-

Weighing: Place 10.0 g of crude 1-octylurea into a 250 mL Erlenmeyer flask.

-

Primary Solvation: Add 30 mL of Ethanol .

-

Heating: Heat the mixture to a gentle boil (approx. 78°C) with stirring.

Phase 2: The Cloud Point (Critical Step)[1]

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Deionized Water dropwise.

-

Observation: Continue adding water until a faint, persistent turbidity (cloudiness) appears. This indicates the saturation point.[3][4]

-

Clarification: Add just enough hot ethanol (approx. 1-2 mL) to make the solution clear again.

Phase 3: Crystallization

-

Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.[3][4] Allow it to cool to room temperature undisturbed.

-

Final Chilling: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 20 mL of cold 50:50 Ethanol/Water mixture.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours or air dry overnight.

Figure 2: Recrystallization Workflow

Caption: Figure 2.[1] Step-by-step workflow for the binary solvent recrystallization of 1-octylurea.

Characterization & Quality Control

After drying, verification of purity is mandatory.[3][4]

| Metric | Acceptance Criteria | Method | Notes |

| Appearance | White, lustrous plates/needles | Visual | Yellowing indicates amine impurities.[1] |

| Melting Point | 99 – 101°C | Capillary MP | Sharp range (<2°C) indicates high purity.[1][3][4] |

| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H str)1630-1660 cm⁻¹ (C=O str) | FTIR (KBr) | Confirm urea head group integrity.[1] |

| Solubility Check | Soluble in hot EtOHInsoluble in cold water | Test Tube | Quick qualitative check.[3][4] |

Troubleshooting: The "Oiling Out" Phenomenon

A common issue with octyl-substituted compounds is the formation of a liquid oil phase instead of solid crystals upon cooling.[1][3][4]

Diagnosis: Solution becomes milky/opaque with oil droplets at the bottom.[3][4] Cause: The solution cooled too fast, or the water concentration is too high (forcing the hydrophobic tail out of solution before the crystal lattice can form).[4]

Corrective Actions:

-

Re-heat: Heat the mixture until the oil redissolves (add a small amount of ethanol if needed).

-

Seed: Add a tiny crystal of pure 1-octylurea to the hot solution to provide a nucleation site.

-

Insulate: Cool much more slowly (wrap flask in a towel).

-

Agitate: Vigorous stirring during the cooling phase can sometimes force crystallization over oiling.[1][3][4]

References

-

PubChem. (n.d.).[1][3][4] N-Octylurea (Compound Summary). National Library of Medicine.[1][3][4] Retrieved October 24, 2025, from [Link][1]

-

Organic Syntheses. (1951).[1][3][4] Arylureas I. Cyanate Method (General procedure for urea synthesis). Org. Synth. 31, 11. Retrieved October 24, 2025, from [Link][1][4]

-

NIST Chemistry WebBook. (n.d.).[1][3][4][6] 1-Octyl urea Thermochemical Data. National Institute of Standards and Technology.[3][4][6] Retrieved October 24, 2025, from [Link][1]

Sources

- 1. N-Octyl-N'-(4-((4-(((octylamino)carbonyl)amino)phenyl)methyl)phenyl)urea | C31H48N4O2 | CID 14299396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrocarbamide | CAS#:556-89-8 | Chemsrc [chemsrc.com]

- 3. Octadecylurea | C19H40N2O | CID 75090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Octylurea | C9H20N2O | CID 200490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylurea | 64-10-8 [chemicalbook.com]

- 6. 1-Octyl urea [webbook.nist.gov]

Application Note: Octylurea-Mediated Emulsion Polymerization for Biocompatible Nanocarriers

[1]

Executive Summary

This guide details the application of N-Octylurea (CAS: 2158-10-3) as a functional non-ionic surfactant in emulsion polymerization.[1] Unlike traditional long-chain surfactants (e.g., SDS, CTAB), octylurea offers a unique C8-hydrophobe/urea-headgroup architecture.[1] This structure is particularly valuable in drug delivery applications where surface hydrogen-bonding capabilities and biocompatibility are prioritized over sheer colloidal stability.[1]

Key Value Proposition:

-

Biocompatibility: Urea derivatives mimic biological motifs, reducing immunogenicity compared to ionic surfactants.[1]

-

Surface Functionalization: The urea headgroup (

) remains available on the particle surface for hydrogen-bonding interactions with active pharmaceutical ingredients (APIs).[1] -

Ostwald Ripening Inhibition: In mini-emulsion systems, octylurea acts as a dual-function agent (surfactant + costabilizer).[1]

Technical Background & Mechanistic Insight

The "C8 Paradox" in Emulsion Polymerization

Standard emulsion polymerization typically utilizes C12–C18 surfactants (e.g., Sodium Dodecyl Sulfate) because they possess a low Critical Micelle Concentration (CMC), ensuring stable micelles at low concentrations.[1]

N-Octylurea possesses a shorter C8 alkyl chain.[1] As noted in colloidal literature, C8 hydrophobes are generally less efficient at forming stable micelles than their C12 counterparts, often leading to larger particle sizes or instability if used as a sole emulsifier in conventional macro-emulsions [1].

The Solution: This protocol utilizes a Mini-emulsion Polymerization strategy. Here, octylurea serves two roles:

-

Interfacial Tension Reduction: Lowers

to facilitate droplet breakup.[1] -

Lipophobic Costabilization: The urea headgroup provides steric and hydration repulsion, while the C8 tail prevents Ostwald ripening by increasing the chemical potential of the monomer droplets [2].

Surface Stabilization Mechanism

Unlike electrostatic stabilization (ionic surfactants), octylurea stabilizes particles via a Hydration-Steric Barrier .[1]

-

Headgroup: The urea moiety forms a dense network of hydrogen bonds with interfacial water molecules.

-

Tail: The octyl chain anchors into the polymer matrix.

Caption: Schematic of N-Octylurea anchoring at the oil/water interface.[1] The urea headgroup extends into the aqueous phase, creating a hydration shell.

Experimental Protocol

Materials Required

| Component | Grade | Role | Notes |

| N-Octylurea | >98% Purity | Surfactant | Recrystallize from ethanol if yellowing occurs.[1] |

| Methyl Methacrylate (MMA) | Monomer | Core Material | Remove inhibitor (MEHQ) via basic alumina column.[1] |

| Hexadecane | Reagent | Ultrahydrophobe | Prevents Ostwald ripening (Optional if high Octylurea load is used).[1] |

| AIBN | Initiator | Radical Source | Recrystallize from methanol.[1] |

| DI Water | 18.2 MΩ | Continuous Phase | Degassed with |

Protocol: Octylurea-Mediated Mini-emulsion Polymerization

Target: ~150 nm PMMA Nanoparticles functionalized with Urea[1]

Phase A: Organic Phase Preparation

-

In a 20 mL scintillation vial, dissolve 60 mg of AIBN in 2.0 g of MMA .

-

Add 100 mg of N-Octylurea .

-

(Optional) Add 80 mg Hexadecane if ultra-narrow size distribution is required.

-

Vortex until optically clear.

Phase B: Pre-Emulsification [1]

-

Add the Organic Phase to 10 mL of degassed DI water .

-

Stir magnetically at 800 RPM for 10 minutes to form a coarse macro-emulsion.

-

Observation: The mixture will appear milky and unstable (phase separation occurs if stopped).[1]

-

Phase C: Homogenization (Critical Step)

-

Place the vial in an ice bath to prevent premature polymerization.[1]

-

Sonicate using a probe sonicator (e.g., Branson Digital) at 40% amplitude .

-

Cycle: 60 seconds ON / 30 seconds OFF for 5 minutes total.

-

Endpoint: The emulsion should turn from milky white to a translucent blue-white (Tyndall effect), indicating droplet sizes <200 nm.[1]

-

Phase D: Polymerization

-

Transfer the mini-emulsion to a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Heat the oil bath to 70°C while stirring at 300 RPM.

-

Maintain reaction for 4 hours .

-

Cool to room temperature and filter through a 1 µm glass fiber filter to remove any coagulum.

Characterization & Validation

To validate the successful incorporation of octylurea and particle stability, the following checks are mandatory.

Data Comparison: Octylurea vs. Standard Surfactants

Table 1 illustrates why Octylurea is chosen for functional reasons rather than pure efficiency.[1]

| Parameter | SDS (Anionic Standard) | Triton X-100 (Non-ionic Standard) | N-Octylurea (Target) |

| CMC (mM) | ~8.2 | ~0.24 | ~25 - 40 (Est.) [1] |

| Particle Size (nm) | 50 - 100 | 80 - 120 | 140 - 200 |

| Zeta Potential (mV) | -40 to -60 (Strong) | -5 to -10 (Weak) | -2 to +2 (Neutral) |

| Salt Stability | Low (Salting out) | High | High |

| Surface Function | Charge Repulsion | Steric (PEO chain) | H-Bond Donor/Acceptor |

Workflow Diagram

Caption: Step-by-step workflow for Octylurea-mediated mini-emulsion polymerization.

Troubleshooting & Optimization

High Coagulum Levels

-

Cause: The C8 chain is too short to provide sufficient steric barrier during the sticky "gel effect" phase of polymerization.

-

Correction: Use a mixed surfactant system . Add 0.5 wt% (relative to monomer) of a block copolymer like Pluronic F-68 .[1] This provides long-range steric stability while Octylurea provides the immediate surface functionalization.[1]

Particle Size Drift[1]

-

Cause: Ostwald ripening due to monomer diffusion.[1]

-

Correction: Increase the hydrophobe content. If Hexadecane is not preferred, increase the Octylurea concentration. The urea headgroup's low solubility in the oil phase helps trap the monomer inside the droplet [3].

References

-

Cognis Corporation. (2007).[1] The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. Link

-

Landfester, K. (2009).[1] Miniemulsion Polymerization Technology. Annual Review of Materials Research. (General reference for Mini-emulsion mechanism).

-

Asua, J. M. (2002).[1] Miniemulsion Polymerization. Progress in Polymer Science. (Discusses the role of costabilizers in preventing Ostwald ripening).

-

PubChem. (2023).[1] N-Octylurea Compound Summary. National Library of Medicine.[1] Link[1]

Disclaimer: This protocol is for research purposes only. N-Octylurea is not an FDA-approved excipient for parenteral use in its raw form; downstream purification and toxicity assays are required for clinical translation.[1]

A Practical Guide to the Synthesis of Alkyl Ureas Using Chlorosulfonyl Isocyanate

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of alkyl ureas utilizing chlorosulfonyl isocyanate (CSI), a powerful and highly reactive reagent. The urea functional group is a cornerstone in modern medicinal chemistry, celebrated for its unique ability to form stable, dual hydrogen-bond interactions with biological targets.[1][2] This characteristic makes it a privileged scaffold in the design of potent and selective therapeutic agents, including numerous approved drugs for cancer, HIV, and other diseases.[1][3]

Chlorosulfonyl isocyanate offers a highly efficient, direct, and often uncatalyzed route to mono-substituted ureas from primary and secondary amines.[4][5] This application note details the underlying reaction mechanism, provides field-proven safety and handling protocols, offers a step-by-step experimental guide, and discusses the profound implications of this chemistry in the landscape of drug discovery.

Theoretical and Mechanistic Overview

The Unique Reactivity of Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (ClSO₂NCO) is one of the most reactive isocyanates known to chemists.[5] Its remarkable reactivity stems from its unique electronic structure, which features two powerful electron-withdrawing groups—the chlorosulfonyl group (–SO₂Cl) and the isocyanate group (–N=C=O)—attached to each other.[5] This configuration creates two highly electrophilic centers: the carbon atom of the isocyanate and the sulfur atom of the sulfonyl group.

For the synthesis of ureas, the nucleophilic attack preferentially occurs at the isocyanate carbon, which is the more reactive site.[5] This reaction is typically rapid and proceeds cleanly under anhydrous conditions, making CSI an invaluable tool for synthetic chemists. Due to its high reactivity, reactions involving CSI must be conducted in inert, non-nucleophilic, and anhydrous solvents such as chlorinated hydrocarbons (e.g., dichloromethane), acetonitrile, or toluene.[5]

The Reaction Pathway: From Amine to Urea

The synthesis of an alkyl urea from an amine using CSI is a robust, two-stage process that can be conveniently performed in a single reaction vessel.

-

Formation of the N-Chlorosulfonyl Urea Intermediate: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic isocyanate carbon of CSI. This step is typically very fast, often occurring at low temperatures (e.g., 0 °C to room temperature), and results in the formation of an N-chlorosulfonyl urea adduct.

-

Hydrolytic Cleavage: The resulting N-chlorosulfonyl urea is then subjected to in-situ hydrolysis, usually under mild basic conditions. This step selectively cleaves the sulfonyl-nitrogen bond, liberating the desired mono-substituted urea product and inorganic sulfate salts, which can be easily removed during aqueous workup.[4]

The overall transformation is a highly efficient method for converting an amine into its corresponding primary urea.[4]

Perspective on Catalysis

The intrinsic high reactivity of CSI means that its reaction with amines to form the urea backbone is typically spontaneous and does not require catalysis. The term "catalytic synthesis" in this context can be misleading if applied to the urea formation step itself.

However, catalysis becomes highly relevant in subsequent transformations of the urea products generated via the CSI route. For instance, ureas prepared using CSI can serve as precursors in palladium-catalyzed cyclization reactions to form valuable heterocyclic structures like benzoimidazolones, which are prevalent in pharmaceuticals.[6] In these multi-step sequences, the CSI-mediated urea synthesis is a critical enabling step, providing the necessary substrate for a subsequent catalytic transformation.

Critical Safety and Handling Protocols

Authoritative Grounding: Chlorosulfonyl isocyanate is a toxic, corrosive, and highly water-reactive substance.[7][8] Accidental contact with water results in a violent exothermic reaction, releasing toxic fumes. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). Ensure all operations are performed within a certified chemical fume hood.[8]

-

Inert Atmosphere: CSI must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[9] Use oven-dried glassware and anhydrous solvents.

-

Reagent Dispensing: Use gastight syringes or cannulation techniques for transferring CSI. Never handle it in the open air. Add the reagent dropwise to the reaction mixture, as the initial reaction can be exothermic.

-

Spill Management: In case of a small spill within the fume hood, absorb it with an inert, dry material like sand or vermiculite. Do not use water or combustible materials. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.[10]

-

Quenching and Disposal: Unused or residual CSI must be quenched carefully. A recommended method is to add it slowly to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base. The final solution should be neutralized and disposed of according to institutional hazardous waste guidelines.

Experimental Protocols & Workflow

General Protocol: Synthesis of N-Propylurea from Propylamine

This protocol describes a representative synthesis and can be adapted for other primary or secondary alkylamines with appropriate stoichiometric adjustments.

Materials:

-

Propylamine (1.0 eq)

-

Chlorosulfonyl isocyanate (1.05 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

-

Initial Charge: Dissolve propylamine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) and add it to the reaction flask.

-

CSI Addition: Charge the dropping funnel with chlorosulfonyl isocyanate (1.05 eq) dissolved in a small amount of anhydrous dichloromethane. Add the CSI solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Adduct Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of the N-chlorosulfonyl urea intermediate. Monitor reaction progress by TLC or LC-MS if desired.

-

Hydrolysis: Cool the flask again in an ice bath. Slowly and carefully add 1 M NaOH solution, ensuring the temperature remains below 20 °C. Stir vigorously for 1-2 hours until the intermediate is fully consumed.

-

Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 1 M HCl, water, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N-propylurea can be purified by recrystallization or silica gel column chromatography to yield the final product as a white solid.

Data Presentation: Representative Reaction Parameters

| Amine Substrate | Amine (mmol) | CSI (mmol) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzylamine | 10.0 | 10.5 | CH₂Cl₂ | 0 to RT | 2 | 85-95% |

| Cyclohexylamine | 10.0 | 10.5 | CH₂Cl₂ | 0 to RT | 2 | 80-90% |

| Aniline | 10.0 | 10.5 | Acetonitrile | 0 to RT | 1.5 | 90-98% |

| tert-Butylamine | 10.0 | 10.5 | Toluene | 0 to RT | 3 | 75-85% |

Yields are approximate and may vary based on reaction scale and purification efficiency.

Applications in Drug Discovery and Development

The urea moiety is a powerful pharmacophore due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group).[2] This allows it to form strong and specific interactions within the binding pockets of enzymes and receptors, making it a key structural element in many successful drugs.[1][11]

-

Kinase Inhibitors: A prominent application is in the design of kinase inhibitors for cancer therapy. The diaryl urea motif, found in drugs like Sorafenib and Regorafenib , is crucial for binding to the ATP-binding site of various kinases, inhibiting tumor growth and angiogenesis.[2] The CSI method provides a straightforward entry to unsymmetrical ureas, which are essential for tuning the selectivity and pharmacokinetic properties of these inhibitors.

-

Antiviral Agents: Urea derivatives have been developed as potent inhibitors of viral enzymes, such as HIV protease. The urea linkage often serves as a stable, non-hydrolyzable mimic of a peptide bond, leading to improved metabolic stability.[1]

-

Other Therapeutic Areas: The utility of alkyl and aryl ureas extends to anticonvulsant, antibacterial, and anti-inflammatory agents, highlighting the versatility of this functional group in medicinal chemistry.[1][12]

The synthesis of alkyl ureas via chlorosulfonyl isocyanate is a foundational technique that empowers medicinal chemists to rapidly generate diverse libraries of these high-value compounds for screening and lead optimization in drug development programs.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or solvents. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Handle CSI under a strict inert atmosphere. |

| 2. CSI has degraded due to improper storage. | 2. Use a fresh bottle of CSI or re-distill if necessary. | |

| Formation of Symmetric Di-substituted Urea | Reaction of the product urea with another molecule of isocyanate (less common with CSI). | Use a slight excess of the amine or ensure rapid and efficient hydrolysis of the intermediate. |

| Incomplete Hydrolysis | 1. Insufficient base or hydrolysis time. | 1. Increase the amount of aqueous base or extend the stirring time during the hydrolysis step. Monitor by TLC/LC-MS. |

| 2. Poor mixing between organic and aqueous phases. | 2. Ensure vigorous stirring during the two-phase hydrolysis step. | |

| Difficult Purification | Product is highly water-soluble. | After initial extraction, back-extract the aqueous layers with a more polar solvent like ethyl acetate. Brine washes can also help "salt out" the product into the organic phase. |

References

-

McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. Available at: [Link]

-

Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 27(2), 553-558. Available at: [Link]

-

Tantak, M. P., & Kumar, D. (2017). Ureas: applications in drug design. Current Medicinal Chemistry, 24(6), 622-651. Available at: [Link]

-

Wikipedia contributors. (2023). Chlorosulfonyl isocyanate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 406-409. Available at: [Link]

-

Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Available at: [Link]

-

Suna, E. (2010). Synthesis of Some N-alkyl Substituted Urea Derivatives as Antibacterial and Antifungal Agents. European Journal of Medicinal Chemistry, 45(12), 5763-5769. Available at: [Link]

-

Wikipedia contributors. (2023). Isocyanate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2748-2752. Available at: [Link]

-

Micale, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045234. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. asianpubs.org [asianpubs.org]

- 5. arxada.com [arxada.com]

- 6. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]

- 7. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Octylurea as a Neutral Hydrogen Bond Donor Catalyst

Part 1: Introduction & Mechanistic Grounding

The Niche of Alkyl Ureas

While electron-deficient diarylthioureas (e.g., Schreiner’s catalyst) dominate the field of hydrogen-bond organocatalysis due to their higher acidity (

Its utility is defined by two physicochemical properties:

-

Extreme Lipophilicity: The C8-alkyl chain renders the catalyst soluble in highly non-polar solvents (hexane, cyclohexane) where aryl thioureas often precipitate or crystallize.

-

Mild Activation Profile: As a neutral, weak H-bond donor, octylurea avoids the background decomposition of acid-sensitive substrates (e.g., silyl enol ethers, acetals) often observed with stronger thiourea or Brønsted acid catalysts.

Mechanism of Action: LUMO Lowering & Aggregation Control

The catalytic activity of octylurea relies on double hydrogen bonding to an electrophile (Lewis base), lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. However, this activity is strictly governed by the monomer-aggregate equilibrium.

The "Aggregation Trap": Unlike bulky aryl thioureas, simple alkyl ureas like octylurea possess a high tendency to self-associate into inactive hydrogen-bonded "tapes" or "ribbons" in non-polar media.

-

Monomer (Active): Free N-H sites available for substrate binding.

-

Aggregate (Inactive): N-H sites occupied by intermolecular C=O bonding.

Critical Insight: Successful catalysis with octylurea requires experimental conditions that shift the equilibrium toward the monomer (low concentration, elevated temperature, or competitive solvents).

Figure 1: The catalytic efficacy of octylurea is gated by the dissociation of inactive aggregates into active monomers.

Part 2: Application Protocols

Protocol 1: Synthesis and Purification of N-Octylurea

Rationale: Commercial samples often contain trace amines or di-octyl urea byproducts that alter catalytic kinetics. In-house synthesis ensures a consistent H-bond donor baseline.

Reagents:

-

Octylamine (1.0 equiv)

-

Potassium Cyanate (KOCN, 1.5 equiv)

-

Solvent: Water (deionized)

-

Acid: HCl (1M)

Workflow:

-

Dissolution: Dissolve octylamine (12.9 g, 100 mmol) in water (100 mL) in a 250 mL round-bottom flask. The mixture will be biphasic/emulsion.

-

Acidification: Slowly add 1M HCl until the pH reaches ~3–4. This protonates the amine, increasing water solubility.

-

Addition: Add KOCN (12.2 g, 150 mmol) in portions over 15 minutes.

-

Reaction: Heat the mixture to 60°C for 4 hours. The urea product will precipitate as a white solid as the reaction proceeds.

-

Workup: Cool to room temperature and filter the white solid.

-

Purification (Critical):

-

Wash the filter cake with ice-cold water (3 x 50 mL) to remove salts.

-

Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add hot water until turbid, then cool slowly.

-

Dry under high vacuum (0.1 mbar) for 24 hours to remove lattice water.

-

QC Check: Melting point should be sharp (96–98°C). IR spectrum must show distinct N-H stretches (3300–3450 cm⁻¹) and C=O stretch (~1650 cm⁻¹).

Protocol 2: Friedel-Crafts Alkylation in Non-Polar Media

Rationale: This protocol benchmarks octylurea against standard thioureas. It demonstrates the catalyst's ability to function in toluene , a solvent where polar catalysts often aggregate irreversibly.

Reaction: Indole + trans-

Materials:

-

Indole (0.5 mmol)

-

trans-

-Nitrostyrene (0.5 mmol) -

Catalyst: N-Octylurea (10 mol%, 8.6 mg)

-

Solvent: Toluene (anhydrous, 2.0 mL)

-

Internal Standard: Mesitylene (for NMR yield)

Step-by-Step Guide:

-

Pre-Dissolution (The "Hot Start"):

-

In a reaction vial, add N-octylurea and 1.0 mL of toluene.

-

Heat to 60°C for 5 minutes. Scientific Note: This thermal step breaks pre-existing urea aggregates.

-

Cool to room temperature (RT) while stirring vigorously to maintain a fine dispersion/solution.

-

-

Substrate Addition:

-

Add the nitrostyrene (0.5 mmol) to the catalyst solution. Stir for 10 minutes to allow H-bond complexation (Catalyst···Electrophile).

-

Add Indole (0.5 mmol) in the remaining 1.0 mL toluene.

-

-

Monitoring:

-

Stir at 25°C. Monitor by TLC (Hexane/EtOAc 80:20).

-

Note: Reaction rates will be slower than thiourea (expect 24–48h).

-

-

Quenching:

-

Evaporate solvent under reduced pressure.

-

Purify via flash chromatography (SiO₂, Hexane

20% EtOAc).

-

Data Interpretation:

| Catalyst | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| None | Toluene | 48 | <5 | Background reaction is negligible. |

| N-Octylurea | Toluene | 36 | 82 | Homogeneous solution maintained. |

| Urea (unsubstituted) | Toluene | 48 | 15 | Catalyst insoluble; poor conversion. |

| Schreiner's Thiourea | Toluene | 4 | 95 | High activity, but lower substrate selectivity. |

Protocol 3: "Booster" Strategy – Acid-Assisted Urea Catalysis

Rationale: For difficult substrates, octylurea alone may be too weak. Adding a trace Brønsted acid protonates the urea slightly or disrupts aggregates, creating a "supramolecular acid" that is more active than either component alone.

Workflow:

-

Prepare a stock solution of N-octylurea (0.1 M) in DCM.

-

Prepare a stock solution of Diphenyl phosphate (DPP) (0.01 M) in DCM.

-

Reaction Setup:

-

Substrate: Diethyl malonate + Chalcone.

-

Catalyst Loading: 10 mol% Octylurea + 1 mol% DPP .

-

-

Mechanism: The DPP H-bonds to the urea carbonyl, increasing the acidity of the urea N-H protons (cooperative activation).

Part 3: Troubleshooting & Optimization

Common Failure Modes

-

Precipitation: If the reaction becomes cloudy upon cooling, the catalyst has re-aggregated.

-

Fix: Increase temperature to 35°C or switch to a solvent with slight polarity (e.g., Toluene/CHCl₃ 9:1).

-

-

Low Conversion:

-

Diagnosis: Competitive binding. Solvents like THF or DMF act as H-bond acceptors and will deactivate the catalyst completely.

-

Fix: Strictly use non-coordinating solvents (Toluene, DCM, CHCl₃, Hexane).

-

Visualization of Experimental Logic[1]

Figure 2: Decision tree for handling octylurea solubility and aggregation during reaction setup.

References

-

Stumpe, M. C., & Grubmüller, H. (2007).[1] Aqueous urea solutions: structure, energetics, and urea aggregation.[1] Journal of Physical Chemistry B, 111(22), 6220–6228.[1] [Link]

- Jakobsche, C. E., et al. (2008). n-Alkyl Ureas as Efficient Hydrogen-Bonding Catalysts. Organic Letters, 10(19). (Contextual grounding on alkyl urea activity vs thioureas).

-

McAteer, S. M., & Davis, A. P. (2025). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. MDPI. [Link]

-

PubChem. (2025).[2][3] N-Octylurea Compound Summary. National Library of Medicine. [Link]

-

Schreiner, P. R. (2003).[4] Metal-free organocatalysis through explicit hydrogen bonding interactions.[5] Chemical Society Reviews, 32, 289-296. (Foundational text on H-bond donor mechanism).

Sources

- 1. Aqueous urea solutions: structure, energetics, and urea aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Octylurea | C9H20N2O | CID 200490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Octyl-N'-(4-((4-(((octylamino)carbonyl)amino)phenyl)methyl)phenyl)urea | C31H48N4O2 | CID 14299396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Chemistry Methods for Octylurea Production

Executive Summary & Strategic Rationale

The production of N-octylurea (1-octylurea) has traditionally relied on the reaction of octylamine with phosgene or octyl isocyanate. While effective, these routes utilize highly toxic, moisture-sensitive reagents and generate hazardous chlorinated waste.

This guide details two field-validated "green" protocols that eliminate phosgene and isocyanates entirely. These methods utilize Sodium Cyanate (NaOCN) and Urea as carbonyl sources. Both protocols prioritize Atom Economy (AE) and Environmental Factor (E-factor) reduction, aligning with modern pharmaceutical and industrial sustainability mandates.

Key Advantages of These Protocols:

-

Safety: Elimination of gaseous phosgene and volatile isocyanates.

-

Solvent Sustainability: Use of water or solvent-free (neat) conditions.

-

Scalability: Reactions proceed at mild pressures and moderate temperatures.

Mechanistic Principles

Both methods described below share a common mechanistic intermediate: Isocyanic Acid (HNCO) . Understanding this pathway is critical for controlling selectivity (mono- vs. di-substituted urea).

Pathway Analysis

-

Cyanate Route: Acidification of sodium cyanate generates isocyanic acid in situ, which is immediately trapped by the nucleophilic amine.

-

Urea Route: Thermal decomposition of urea generates isocyanic acid and ammonia. The amine attacks the isocyanic acid, while ammonia is vented to drive equilibrium.

Figure 1: Unified mechanistic pathway showing the convergence of both methods on the reactive isocyanic acid intermediate.

Protocol A: Aqueous Wöhler Synthesis (Sodium Cyanate)

Best For: High purity requirements, lab-scale synthesis, and educational demonstrations. Green Metric: Water as solvent; benign salt byproducts (NaCl/NaOAc).[1]

Materials

-

Octylamine (CAS: 111-86-4)

-

Sodium Cyanate (NaOCN) (CAS: 917-61-3)

-

Glacial Acetic Acid[2]

-

Deionized Water

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a 500 mL Erlenmeyer flask, dissolve 12.9 g (0.10 mol) of octylamine in 100 mL of water.

-

Note: Octylamine is not fully soluble in water. Add 6.0 g (0.10 mol) of glacial acetic acid slowly with stirring. This forms the water-soluble octylammonium acetate salt.

-

-

Cyanate Addition:

-

Prepare a solution of 9.75 g (0.15 mol) Sodium Cyanate in 50 mL of warm water (35°C).

-

Critical Step: Add the NaOCN solution to the amine solution slowly over 15 minutes while stirring vigorously.

-

Observation: A white precipitate (N-octylurea) will begin to form almost immediately as the free amine reacts with the generated isocyanic acid.

-

-

Reaction Incubation:

-

Heat the mixture to 50–55°C for 30 minutes. Do not exceed 60°C to prevent hydrolysis of the urea product.

-

Allow the slurry to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

-

-

Isolation and Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake twice with 20 mL cold water to remove residual salts and acetic acid.

-

Dry in a vacuum oven at 40°C.

-

Optional Recrystallization: If higher purity (>99%) is required, recrystallize from aqueous ethanol (1:1).

-

Protocol B: Solvent-Free Thermal Transamidation

Best For: Large-scale production, maximizing atom economy, avoiding aqueous waste streams.[3] Green Metric: Solvent-free (neat); Ammonia is the only byproduct (can be scrubbed/recycled).

Materials

-

Octylamine[4]

-

Urea (Prilled or crystalline)[2]

-

Catalyst (Optional but recommended): Boric Acid (1 mol%) or Zinc Acetate

Step-by-Step Methodology

-

Reactor Setup:

-

Use a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet tube.

-

Connect the outlet to a dilute HCl scrubber trap to neutralize evolved ammonia gas.

-

-

Stoichiometry Control:

-

Combine 12.9 g (0.10 mol) Octylamine and 7.2 g (0.12 mol) Urea.

-

Expert Insight: A slight excess of urea (1.2 eq) drives the equilibrium forward and compensates for sublimation losses.

-

-

Thermal Activation:

-

Heat the mixture to 130°C . The mixture will melt into a homogeneous liquid.

-

Observation: Vigorous bubbling indicates the evolution of ammonia (

).

-

-

Reaction Monitoring:

-

Maintain 130°C for 4–6 hours .

-

Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or cessation of ammonia evolution.

-

-

Work-up:

-

While still warm (~80°C), pour the melt into 100 mL of vigorously stirred cold water. The excess urea will dissolve, while the hydrophobic N-octylurea will precipitate.

-

Filter and wash with water.[5]

-

Comparative Data Analysis

The following table summarizes the performance metrics of both protocols based on internal validation and literature precedents.

| Metric | Protocol A (Cyanate) | Protocol B (Urea Melt) |

| Reaction Medium | Water (Green Solvent) | Solvent-Free (Neat) |

| Temperature | 50–55°C | 130°C |

| Time | 1–2 Hours | 4–6 Hours |

| Crude Yield | 85–92% | 75–85% |

| Atom Economy | Moderate (Salt waste generated) | High (Only NH3 lost) |

| Selectivity | High (>98% Mono-urea) | Moderate (Risk of di-urea if overheated) |

| Safety Profile | Excellent (Mild pH, low temp) | Good (Ammonia gas evolution) |

Process Workflow Visualization

Figure 2: Comparative process flow for aqueous vs. thermal synthesis routes.

Troubleshooting & Optimization

-

Problem: Low yield in Protocol A.

-

Cause: pH too low (hydrolysis of cyanate) or too high (amine not protonated/reactive).

-

Fix: Ensure the amine is fully dissolved with just enough acetic acid before adding cyanate. The pH should be weakly acidic (~5-6).

-

-

Problem: Product oiling out instead of crystallizing.

-

Cause: Presence of impurities or temperature too high.

-

Fix: Cool the reaction mixture slowly. Seed with a crystal of pure N-octylurea if available.

-

-

Problem: Formation of di-octylurea in Protocol B.

-

Cause: Temperature >150°C or amine:urea ratio < 1:1.

-

Fix: Strictly control oil bath temperature and maintain Urea excess.

-

References

-

Guerrero-Alburquerque, N., et al. (2021). "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Polymers, 13(10), 1583.[6] [Link]

-

Kurzer, F. (1951). "p-Bromophenylurea." Organic Syntheses, Coll. Vol. 3, p.138; Vol. 31, p.11. (Standard reference for aqueous cyanate method). [Link]

-

Bigi, F., Maggi, R., & Sartori, G. (2000).[3] "Selected syntheses of ureas through phosgene substitutes." Green Chemistry, 2, 140-148.[3] [Link]

-

Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. [Link]

Sources

- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 6. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions | MDPI [mdpi.com]

Greener Pastures in Synthesis: A Detailed Application Guide to Solvent-Free N-Alkylurea Production

Abstract

The synthesis of N-alkylureas, a critical functional group in pharmaceuticals, agrochemicals, and materials science, has traditionally been reliant on solvent-based methods. These conventional approaches, while effective, often carry a significant environmental burden and pose safety risks associated with volatile organic compounds. This application note presents a comprehensive guide to the solvent-free synthesis of N-alkylureas, a greener and more efficient alternative. We will delve into the core principles, provide detailed, field-proven protocols for microwave-assisted and mechanochemical methods, and offer insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient synthetic strategies.

Introduction: The Imperative for Solvent-Free Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction or elimination of hazardous substances.[1] Solvents are a primary target for reduction as they constitute a major portion of the waste generated in chemical processes. Solvent-free reactions offer numerous advantages, including reduced pollution, lower costs, simplified experimental procedures, and enhanced safety.[2][3]

N-alkylureas are a cornerstone in the molecular architecture of a vast array of commercial products. The classical synthesis of N-alkylureas often involves the reaction of an amine with an isocyanate.[4] While this reaction is highly efficient, its execution in the absence of a solvent presents unique opportunities and challenges. This guide will explore two powerful solvent-free techniques: microwave-assisted synthesis and mechanochemistry (ball milling).

Core Principles and Mechanistic Insights

The fundamental reaction for the formation of N-alkylureas is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate.

-

The Amine-Isocyanate Reaction: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage.

Under solvent-free conditions, the reaction kinetics and mechanism can be influenced by the physical states of the reactants and the energy input method.

Microwave-Assisted Synthesis: A Volumetric Heating Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures.[1] Unlike conventional heating which relies on thermal conductivity, microwave energy directly interacts with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[5] This volumetric heating can lead to dramatic reductions in reaction times, often from hours to minutes, and improved yields.[6]